molecular formula C7H16N2O2S B3120507 N-(trans-4-Aminocyclohexyl)methanesulfonamide CAS No. 264608-37-9

N-(trans-4-Aminocyclohexyl)methanesulfonamide

Cat. No.: B3120507
CAS No.: 264608-37-9
M. Wt: 192.28 g/mol
InChI Key: ILBSHRGPVFXDTH-UHFFFAOYSA-N
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Description

N-(trans-4-Aminocyclohexyl)methanesulfonamide is an organic compound with the molecular formula C7H16N2O2S. It is a sulfonamide derivative, characterized by the presence of a nitrogen atom and a sulfur atom in its structure. This compound is commonly used in scientific experiments as a substitute for the amino acid glutamate.

Preparation Methods

The synthesis of N-(trans-4-Aminocyclohexyl)methanesulfonamide typically involves the reaction of trans-4-aminocyclohexanol with methanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the desired sulfonamide product. Industrial production methods may involve similar synthetic routes, optimized for large-scale production .

Chemical Reactions Analysis

N-(trans-4-Aminocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(trans-4-Aminocyclohexyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as a substitute for the amino acid glutamate in various biochemical assays.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(trans-4-Aminocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can mimic the effects of glutamate, binding to glutamate receptors and modulating their activity. This interaction can influence various cellular processes, including neurotransmission and signal transduction.

Comparison with Similar Compounds

N-(trans-4-Aminocyclohexyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(4-Aminocyclohexyl)methanesulfonamide: Similar structure but different stereochemistry.

    N-(4-Methylcyclohexyl)methanesulfonamide: Contains a methyl group instead of an amino group.

    N-(4-Hydroxycyclohexyl)methanesulfonamide: Contains a hydroxyl group instead of an amino group.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(4-aminocyclohexyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBSHRGPVFXDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,1-Dimethylethyl {4-[(methylsulfonyl)amino]cyclohexyl}carbamate (0.922 g, 3.15 mmol) was dissolved in DCM (50 mL). TFA was added (2.429 mL, 31.5 mmol) and the reaction allowed to stir at rt for 1 h. Evaporated off the volatiles and added DCM (50 mL) followed by evaporation of volatiles. The DCM addition/evaporation was repeated several times to give a maroon semi-solid. The residual semi-solid was treated with diethyl ether (10 mL) after which the suspension was sonicated and triturated, then filtered. Solids were triturated with more diethyl ether (10 mL). The product was suction dried to give title compound of Step B as a light pink solid (0.938 g). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.80 (br. s., 2H), 7.07 (d, J=7.2 Hz, 1H), 3.33 (s, 2H), 3.01-3.14 (m, 1H), 2.78-3.01 (m, 2H), 1.80-2.02 (m, 4H), 1.17-1.47 (m, 4H).
Quantity
0.922 g
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50 mL
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0 (± 1) mol
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10 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.